2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group and a phenylethyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylbenzyl chloride with sodium sulfite to form 4-methylbenzenesulfonyl chloride. This intermediate is then reacted with 4-aminophenylethylamine to form the sulfonamide linkage. Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}-4-methyl-1,3-thiazol-2-yl)acetamide: Shares a similar sulfonamide structure but with different substituents.
4-Methyl-N-{2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)disulfanyl]phenyl}benzenesulfonamide: Another compound with a sulfonamide group and phenyl rings.
Uniqueness
The uniqueness of 2-(4-methylphenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-18-7-9-20(10-8-18)17-23(26)25-21-11-13-22(14-12-21)29(27,28)24-16-15-19-5-3-2-4-6-19/h2-14,24H,15-17H2,1H3,(H,25,26) |
InChI Key |
VZNQGFYXGGMWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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